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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxypyrimidine

Cat. No.: B044746 Get Quote

Abstract
5-Fluoro-2-hydroxypyrimidine (CAS 2022-78-8), also known as 5-Fluoro-2(1H)-pyrimidone,

is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its

strategic importance stems from its role as a precursor in the synthesis of fluorinated

nucleoside analogs, a class of compounds with significant therapeutic potential as antiviral and

antineoplastic agents. The presence of the fluorine atom at the C5 position enhances the

metabolic stability and can modulate the biological activity of the resulting nucleosides, often by

acting as a mechanism-based enzyme inhibitor.[1][2] This guide provides a comprehensive

overview of the physicochemical properties of 5-Fluoro-2-hydroxypyrimidine, detailed

protocols for its handling and key synthetic transformations, and the scientific rationale behind

these experimental choices.

Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use

in an experimental setting.

Compound Identity and Properties
The key physicochemical data for 5-Fluoro-2-hydroxypyrimidine are summarized below for

quick reference.
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Property Value Source(s)

CAS Number 2022-78-8 [3][4][5]

Molecular Formula C₄H₃FN₂O [3][4][5]

Molecular Weight 114.08 g/mol [3][4][5]

Appearance Solid [4]

Melting Point 170-174 °C [4][6]

Solubility Soluble (359 g/L at 25 °C) [7]

pKa 7.39 ± 0.10 (Predicted) [7]

SMILES Oc1ncc(F)cn1 [4]

InChI Key
HPABFFGQPLJKBP-

UHFFFAOYSA-N
[4]

Safety, Handling, and Storage
Expert Insight: 5-Fluoro-2-hydroxypyrimidine is a hazardous substance and requires careful

handling to minimize risk. The protocols outlined in this document should only be performed by

trained personnel in a controlled laboratory environment.

Hazard Identification:

H302: Harmful if swallowed.[4][7]

H315: Causes skin irritation.[4][7]

H318: Causes serious eye damage.[4][7]

H335: May cause respiratory irritation.[4][7]

Personal Protective Equipment (PPE):

Engineering Controls: Use only under a chemical fume hood to ensure adequate

ventilation.[8]
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Eye Protection: Wear chemical safety goggles or a face shield.[4][8]

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves prior

to use.[4][8]

Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.[8]

Handling and Storage:

Do not breathe dust, mist, vapors, or spray.[8]

Wash hands and any exposed skin thoroughly after handling.[7]

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Store away from incompatible materials such as strong oxidizing agents and strong bases.

[8]

First Aid Measures:

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

[7][8]

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON

CENTER or doctor.

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for

breathing.[8]

Core Applications: Rationale and Strategy
The utility of 5-Fluoro-2-hydroxypyrimidine is primarily as a synthon for creating more

complex, biologically active molecules. The fluorine substituent is not merely a placeholder; it is

a critical design element.
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Synthesis of Nucleoside Analogs
The development of fluorinated nucleoside analogs is a cornerstone of modern antiviral and

anticancer chemotherapy.[1] The introduction of fluorine can significantly alter the properties of

a nucleoside by:

Enhancing Metabolic Stability: The C-F bond is stronger than a C-H bond, making the

molecule more resistant to enzymatic degradation.[1]

Modulating Acidity: The high electronegativity of fluorine can alter the pKa of nearby protons,

affecting hydrogen bonding and recognition by enzymes.

Blocking Metabolic Pathways: As a bioisostere of hydrogen, fluorine can fit into an enzyme's

active site. However, its electronic properties can halt the catalytic cycle. A prime example is

how 5-fluorouracil's metabolite, 5-fluoro-dUMP, inhibits thymidylate synthase, an essential

enzyme for DNA synthesis.[2]

The general workflow for converting 5-Fluoro-2-hydroxypyrimidine into a nucleoside analog

involves activation of the pyrimidine ring, followed by coupling with a protected sugar moiety.
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Caption: General workflow for nucleoside analog synthesis.

Mechanism-Based Enzyme Inhibition
5-Fluoro-2-hydroxypyrimidine is a precursor to molecules designed as mechanism-based

inhibitors. For its most famous relative, 5-Fluorouracil (5-FU), the active metabolite (5-FdUMP)

forms a stable covalent ternary complex with the enzyme thymidylate synthase and its cofactor,

N⁵,N¹⁰-methylenetetrahydrofolate.[2] The fluorine atom at the C5 position prevents the
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elimination step that would normally complete the catalytic cycle, effectively trapping and

inactivating the enzyme. This mechanism is a powerful strategy in drug design.

Normal Catalytic Cycle Inhibition by 5-Fluoro-dUMP

dUMP + Enzyme

Covalent Adduct Formation

Methyl Transfer from Cofactor

Proton Abstraction & Elimination

dTMP + Regenerated Enzyme
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Caption: Simplified mechanism of thymidylate synthase inhibition.

Experimental Protocols
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The following protocols provide step-by-step methodologies for key transformations of 5-
Fluoro-2-hydroxypyrimidine.

Protocol 1: Synthesis of 2-Chloro-5-fluoropyrimidine
Causality: The conversion of the hydroxyl group at the C2 position to a chloro group is a critical

activation step. The chloride ion is an excellent leaving group, making the C2 position highly

susceptible to nucleophilic attack by amines, thiols, or other nucleophiles in subsequent

reactions. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this

transformation on pyrimidine and pyridine rings.[3][4]

Materials:

5-Fluoro-2-hydroxypyrimidine

Phosphorus oxychloride (POCl₃)

N,N-Dimethylaniline (optional, as a catalyst and HCl scavenger)

Toluene or other high-boiling inert solvent

Ice bath

Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a

reflux condenser.
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Reagents: To the flask, add 5-Fluoro-2-hydroxypyrimidine (1.0 eq).

Reaction: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room

temperature. If desired, a catalytic amount of N,N-dimethylaniline can be added.

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.

Monitor the reaction progress by TLC or LC-MS.

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully

and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step is

highly exothermic and will release HCl gas; ensure excellent ventilation.

Extraction: Once the ice has melted, neutralize the aqueous solution by the slow addition of

solid NaHCO₃ or saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer

with dichloromethane (3x).

Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution, followed

by brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product, 2-Chloro-5-fluoropyrimidine, can be purified by column

chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Vorbrüggen Glycosylation for Nucleoside
Synthesis
Causality: The Vorbrüggen glycosylation is a robust method for forming the C-N glycosidic

bond. The protocol involves silylating the pyrimidine to increase its nucleophilicity and solubility

in aprotic solvents. A protected sugar derivative, typically with an activating group like acetate

at the anomeric (C1) position, is used to prevent unwanted side reactions. A Lewis acid, such

as trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalyzes the reaction by activating the

sugar and facilitating the coupling.

Materials:
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5-Fluoro-2-hydroxypyrimidine

Hexamethyldisilazane (HMDS)

Ammonium sulfate ((NH₄)₂SO₄)

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)

Anhydrous acetonitrile or 1,2-dichloroethane

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Methanol (MeOH)

Ammonia (7N solution in MeOH)

Procedure:

Part A: Silylation of the Pyrimidine Base

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add 5-Fluoro-2-
hydroxypyrimidine (1.2 eq) and a catalytic amount of ammonium sulfate.

Silylation: Add hexamethyldisilazane (HMDS, 3.0-4.0 eq) and heat the mixture to reflux until

the solution becomes clear (indicating formation of the silylated pyrimidine).

Solvent Removal: Remove the excess HMDS under vacuum. The resulting silylated

intermediate is typically used directly without further purification.

Part B: Glycosylation and Deprotection
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Coupling Reaction: Dissolve the silylated pyrimidine and the protected sugar (1.0 eq) in

anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

Catalyst Addition: Slowly add TMSOTf (1.2-1.5 eq) to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Stir for

4-12 hours, monitoring by TLC.

Workup: Cool the reaction to room temperature and quench by pouring it into a cold,

saturated NaHCO₃ solution. Extract with DCM (3x).

Purification (Protected Nucleoside): Wash the combined organic layers with brine, dry over

Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column

chromatography to obtain the protected nucleoside analog.

Deprotection: Dissolve the purified protected nucleoside in methanol. Add a 7N solution of

ammonia in methanol and stir at room temperature in a sealed vessel for 12-24 hours.

Final Purification: Concentrate the reaction mixture under vacuum. Purify the final

deprotected nucleoside analog by recrystallization or column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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